ZLDI-8 -

ZLDI-8

Catalog Number: EVT-3017069
CAS Number:
Molecular Formula: C24H23N3O3S
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ZLDI-8 was synthesized in a laboratory setting at Shenyang Pharmaceutical University. The synthesis aimed to optimize its structure by introducing halogen atoms or groups into its hydrophobic regions, enhancing its biological activity . The compound belongs to the class of small molecule inhibitors targeting metalloproteinases, specifically ADAM-17, and is classified as an antineoplastic agent due to its role in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of ZLDI-8 involves multiple steps, typically starting from readily available precursors. The process includes:

  1. Reagent Preparation: The initial step requires the preparation of specific reagents that will facilitate the formation of ZLDI-8.
  2. Reaction Conditions: The reactions are conducted under controlled conditions (temperature, time, and solvent) to ensure high yield and purity.
  3. Purification: Following synthesis, ZLDI-8 is purified using techniques such as high-performance liquid chromatography, achieving a purity greater than 95% .
  4. Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure.

The detailed synthetic route has not been explicitly outlined in the literature but generally follows established protocols for organic synthesis involving similar compounds.

Molecular Structure Analysis

Structure and Data

ZLDI-8's molecular structure features several key components that contribute to its biological activity. It contains an indole moiety that plays a crucial role in binding to ADAM-17. The compound's structural formula can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

Key structural elements include:

  • Indole Ring: Essential for interaction with the target enzyme.
  • Phenolic Group: Contributes to the compound's hydrophilicity and interaction with biological targets.
  • Thioxodihydropyrimidine Structure: Involved in hydrogen bonding with specific amino acid residues in ADAM-17.

The three-dimensional conformation of ZLDI-8 has been analyzed through molecular docking studies, demonstrating how it fits into the active site of ADAM-17 .

Chemical Reactions Analysis

Reactions and Technical Details

ZLDI-8 primarily acts by inhibiting the enzymatic activity of ADAM-17, which is involved in cleaving various substrates, including members of the Notch signaling pathway. The inhibition mechanism can be summarized as follows:

  1. Binding: ZLDI-8 binds to the active site of ADAM-17.
  2. Inhibition: This binding prevents ADAM-17 from cleaving its substrates, thereby blocking downstream signaling pathways associated with tumor progression.
  3. Impact on Notch Signaling: By inhibiting ADAM-17, ZLDI-8 effectively reduces Notch signaling activity, which is implicated in cancer cell survival and metastasis .

In vitro studies have demonstrated that ZLDI-8 effectively reduces cell proliferation and enhances sensitivity to other chemotherapeutic agents like Sorafenib .

Mechanism of Action

Process and Data

The mechanism of action for ZLDI-8 involves several interconnected processes:

  1. Inhibition of ADAM-17 Activity: By blocking ADAM-17's enzymatic function, ZLDI-8 prevents the cleavage of Notch proteins.
  2. Modulation of Signaling Pathways: This inhibition leads to decreased activation of pathways that promote cell survival and proliferation.
  3. Enhanced Chemotherapeutic Efficacy: ZLDI-8 has been shown to enhance the effects of other chemotherapeutic agents by making cancer cells more susceptible to treatment .

Data from pharmacokinetic studies indicate that ZLDI-8 exhibits favorable absorption and distribution characteristics in vivo, further supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ZLDI-8 possesses several notable physical and chemical properties:

PropertyValue
Molecular Weight256.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (octanol-water)2.5

These properties suggest that ZLDI-8 can be effectively formulated for various delivery methods in therapeutic applications.

Applications

Scientific Uses

ZLDI-8 has several promising applications within scientific research and clinical settings:

  1. Cancer Treatment: Primarily investigated for its antitumor properties against hepatocellular carcinoma and non-small cell lung cancer.
  2. Combination Therapy: Shows potential when used alongside other chemotherapeutic agents like Sorafenib, Etoposide, and Paclitaxel, enhancing their efficacy against resistant cancer cells .
  3. Research Tool: Serves as a valuable tool for studying the role of ADAM-17 in cancer biology and therapeutic resistance mechanisms.
Molecular Mechanisms of ZLDI-8 in Notch Signaling Pathway Modulation

Inhibition of ADAM17-Mediated Notch Receptor Cleavage

Structural Basis of ADAM17-ZLDI-8 Interaction

ZLDI-8 (chemical name: 5-((1-(2-(2,4-dimethylphenoxy)ethyl)-2-methyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) is a small-molecule inhibitor designed to selectively target ADAM17 (A Disintegrin and Metalloproteinase 17), a key sheddase enzyme responsible for the proteolytic activation of Notch receptors. ADAM17 contains a catalytic zinc-binding domain with the conserved HEXXHXXGXXH motif, which coordinates a Zn²⁺ ion essential for proteolytic activity. ZLDI-8 binds competitively to this metalloproteinase domain through interactions with the zinc-binding site and adjacent hydrophobic pockets, thereby blocking the enzyme's ability to recognize and cleave its substrates. Molecular docking studies reveal that ZLDI-8's quinoxaline-2,3-diamine skeleton forms hydrogen bonds with catalytic residues (His⁴¹⁵, His⁴⁰⁹, Glu⁴⁰⁶) in ADAM17's active site, while its hydrophobic indole and dimethylphenoxy groups stabilize the complex via van der Waals interactions with Val⁴³⁶, Leu³⁴⁸, and Phe⁴⁵⁷. This binding induces conformational changes that occlude the substrate-binding cleft, preventing Notch receptor engagement [1] [8].

Table 1: Key Structural Features of ADAM17-ZLDI-8 Interaction

Structural ElementRole in InhibitionInteracting Residues
Quinoxaline-2,3-diamine coreZinc chelation and H-bond network formationHis⁴¹⁵, His⁴⁰⁹, Glu⁴⁰⁶
2-Methyl-1H-indole moietyHydrophobic stabilization in S1' pocketVal⁴³⁶, Leu³⁴⁸
2,4-Dimethylphenoxy groupOrientation in S3' subsite and π-π stackingPhe⁴⁵⁷, Tyr⁴³⁸
Thioxodihydropyrimidine ringConformational constraint and solvent accessibility reductionLeu⁴⁰², Met⁴³⁵

Suppression of Notch Intracellular Domain (NICD) Release

By inhibiting ADAM17, ZLDI-8 prevents the critical S2 cleavage step of Notch receptor activation. In untreated cells, ligand binding induces ADAM17-mediated ectodomain shedding of Notch, generating a membrane-tethered intermediate (Notch Extracellular Truncation, NEXT). This intermediate is subsequently cleaved by γ-secretase to release the transcriptionally active NICD. ZLDI-8 treatment (1–10 μM) significantly reduces NICD generation in a dose- and time-dependent manner across cancer models, including non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). In MHCC97-H cells, ZLDI-8 at 10 μM decreased nuclear NICD levels by 85% after 48 hours, as confirmed by immunofluorescence and subcellular fractionation assays. This suppression is mechanistically linked to the accumulation of uncleaved Notch receptors at the cell membrane and reduced formation of the NEXT intermediate. Consequently, ZLDI-8 abrogates the nuclear translocation of NICD, disrupting Notch-driven transcriptional programs essential for cancer cell survival and progression [1] [5].

Table 2: Effects of ZLDI-8 on NICD Suppression in Cancer Models

Cell LineCancer TypeZLDI-8 ConcentrationExposure TimeNICD ReductionDetection Method
MHCC97-HHepatocellular carcinoma10 μM48 h85%Western blot/Immunofluorescence
A549Lung adenocarcinoma5 μM24 h72%Nuclear fractionation
H520Lung squamous carcinoma3 μM72 h68%qPCR/Western blot
LM3Hepatocellular carcinoma10 μM48 h79%Immunofluorescence

Downstream Effects on Notch-Dependent Transcriptional Regulation

Repression of Pro-Survival/Anti-Apoptotic Proteins

The blockade of NICD nuclear translocation by ZLDI-8 directly impairs the transcription of Notch target genes encoding pro-survival and anti-apoptotic regulators. In chemo-resistant NSCLC cells, ZLDI-8 (3–10 μM) downregulates Survivin (BIRC5) expression by 60–75% and reduces cIAP1/2 (cellular Inhibitor of Apoptosis Protein 1/2) levels by 55–80% within 48 hours, as quantified by RT-qPCR and Western blotting. This occurs through the disruption of the NICD-CSL-MAML transcriptional complex at the promoters of anti-apoptotic genes. The consequent inhibition of survivin destabilizes the chromosomal passenger complex, leading to mitotic defects, while cIAP1/2 suppression sensitizes cells to extrinsic apoptosis pathways. Functional assays confirm that ZLDI-8-treated cells exhibit increased caspase-3/7 activation (3.5-fold) and PARP cleavage, culminating in apoptosis induction. In vivo, xenograft models of HCC show >50% reduction in survivin-positive tumor cells after ZLDI-8 treatment (2 mg/kg), corroborating the pathway repression [1] [5].

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

ZLDI-8 reverses Notch-driven EMT by transcriptionally reprogramming key epithelial and mesenchymal markers. In TGF-β1-induced HCC cells (HepG2, Bel7402), ZLDI-8 (5 μM) upregulates epithelial markers (E-cadherin, ZO-1, Occludin) by 2–3-fold and downregulates mesenchymal markers (N-cadherin, Vimentin, α-SMA) by 60–80% within 72 hours. This phenotypic shift is mediated via the Notch-Snail-E-cadherin axis: NICD suppression inhibits Snail/Slug transcription factors, derepressing E-cadherin expression and restoring cell-cell adhesion. Additionally, ZLDI-8 inhibits Jagged1/2 ligands (30–50% reduction), disrupting Notch-Jagged positive feedback loops that sustain EMT. Functional outcomes include 70% inhibition of cell migration (wound healing assays) and 85% reduction in invasion (Transwell assays) in highly aggressive MHCC97-H and LM3 cells. In metastatic lung models, ZLDI-8 treatment suppresses TGF-β1-driven EMT and reduces pulmonary nodule formation by 90%, confirming its role in impeding metastasis [1] [3] [7].

Table 3: ZLDI-8-Mediated Regulation of EMT Markers

Marker CategorySpecific MarkersRegulation by ZLDI-8Fold ChangeFunctional Outcome
EpithelialE-cadherinUpregulation↑ 2.8–3.2×Enhanced cell adhesion
ZO-1Upregulation↑ 2.1–2.5×Tight junction stabilization
OccludinUpregulation↑ 1.9–2.3×Barrier function restoration
MesenchymalN-cadherinDownregulation↓ 60–75%Reduced motility
VimentinDownregulation↓ 70–80%Cytoskeletal remodeling inhibition
α-SMADownregulation↓ 65–78%Attenuated contractility
Notch LigandsJagged1Downregulation↓ 40–50%Disrupted autocrine signaling

Properties

Product Name

ZLDI-8

IUPAC Name

5-[[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H23N3O3S/c1-14-8-9-21(15(2)12-14)30-11-10-27-16(3)18(17-6-4-5-7-20(17)27)13-19-22(28)25-24(31)26-23(19)29/h4-9,12-13H,10-11H2,1-3H3,(H2,25,26,28,29,31)

InChI Key

GNBZGGYWSRGVBG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O)C)C

Solubility

not available

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O)C)C

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